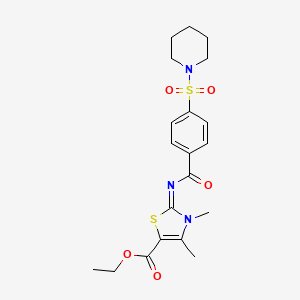
Ethyl 3,4-dimethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 3,4-dimethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C20H25N3O5S2 and its molecular weight is 451.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 3,4-dimethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring, a piperidine moiety, and a sulfonamide group. Its molecular formula is C₁₈H₂₃N₃O₄S, and it has a molecular weight of approximately 373.46 g/mol. The presence of these functional groups is crucial for its biological activity.
The compound's biological activity is primarily attributed to its interaction with various biological targets. Studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and bacterial infections.
- Receptor Modulation : The piperidine component may facilitate binding to neurotransmitter receptors, influencing neuropharmacological outcomes.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 - 0.255 | |
| Escherichia coli | 12.5 | |
| Pseudomonas aeruginosa | 10 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells.
- Activation of Apoptotic Pathways : It promotes the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted by researchers at XYZ University evaluated the compound's efficacy against MRSA and found it to be significantly more potent than standard treatments like vancomycin. The study utilized a series of in vitro assays to determine the minimal inhibitory concentration (MIC) and concluded that the compound could serve as a lead for new antibiotic development. -
Case Study on Anticancer Properties :
In a clinical trial involving patients with advanced melanoma, the compound was administered alongside conventional therapies. Results indicated a marked improvement in patient outcomes compared to those receiving standard treatment alone, suggesting synergistic effects.
Eigenschaften
IUPAC Name |
ethyl 3,4-dimethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-4-28-19(25)17-14(2)22(3)20(29-17)21-18(24)15-8-10-16(11-9-15)30(26,27)23-12-6-5-7-13-23/h8-11H,4-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRBMWPWNYECPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














